molecular formula C25H30N2 B4986423 N-[(9-ethyl-9H-carbazol-3-yl)methyl]adamantan-1-amine

N-[(9-ethyl-9H-carbazol-3-yl)methyl]adamantan-1-amine

Cat. No.: B4986423
M. Wt: 358.5 g/mol
InChI Key: IUJKKRUVOOZXBL-UHFFFAOYSA-N
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Description

N-[(9-ethyl-9H-carbazol-3-yl)methyl]adamantan-1-amine is an organic compound that belongs to the class of carbazoles. Carbazoles are known for their three-ring system containing a pyrrole ring fused on either side to a benzene ring

Preparation Methods

The synthesis of N-[(9-ethyl-9H-carbazol-3-yl)methyl]adamantan-1-amine typically involves the reduction of 3-nitro-N-ethylcarbazole using sodium sulfide . The reaction conditions include:

    Reagents: 3-nitro-N-ethylcarbazole, sodium sulfide

    Solvents: Methanol, chloroform

    Temperature: Room temperature to slightly elevated temperatures

    Reaction Time: Several hours to ensure complete reduction

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-[(9-ethyl-9H-carbazol-3-yl)methyl]adamantan-1-amine undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding carbazole derivatives.

    Reduction: Reduction reactions typically involve the use of reducing agents like sodium sulfide.

    Substitution: The compound can undergo substitution reactions, particularly at the amine group, to form various derivatives.

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium sulfide, lithium aluminum hydride

    Solvents: Methanol, chloroform, ethanol

Major products formed from these reactions include various carbazole derivatives and substituted amines .

Mechanism of Action

The mechanism of action of N-[(9-ethyl-9H-carbazol-3-yl)methyl]adamantan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates that interact with biological molecules . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

N-[(9-ethyl-9H-carbazol-3-yl)methyl]adamantan-1-amine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of the carbazole and adamantane structures, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

N-[(9-ethylcarbazol-3-yl)methyl]adamantan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2/c1-2-27-23-6-4-3-5-21(23)22-12-17(7-8-24(22)27)16-26-25-13-18-9-19(14-25)11-20(10-18)15-25/h3-8,12,18-20,26H,2,9-11,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUJKKRUVOOZXBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)CNC34CC5CC(C3)CC(C5)C4)C6=CC=CC=C61
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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